

LP-922761: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: LP-922761

Cat. No.: B608647

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This guide provides a comparative analysis of the kinase selectivity profile of **LP-922761**, a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the cross-reactivity of kinase inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding further drug development. While comprehensive public data on the full kinome scan of **LP-922761** is limited, this guide synthesizes available information to offer a comparative overview of its activity against related kinases.

Executive Summary

LP-922761 is a highly potent inhibitor of AAK1 with an IC₅₀ of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.^{[1][2]} Its cross-reactivity profile, based on available data, shows inhibitory activity against BMP-2-inducible protein kinase (BIKE), a kinase related to AAK1.^[1] ^[2] Notably, it exhibits no significant activity against Cyclin G-associated kinase (GAK), another member of the Numb-associated kinase (NAK) family to which AAK1 belongs.^[1] Furthermore, **LP-922761** has been shown to be inactive against a panel of non-kinase targets, including opioid, adrenergic α₂, and GABA_A receptors, suggesting a degree of selectivity.

Cross-Reactivity Data of LP-922761

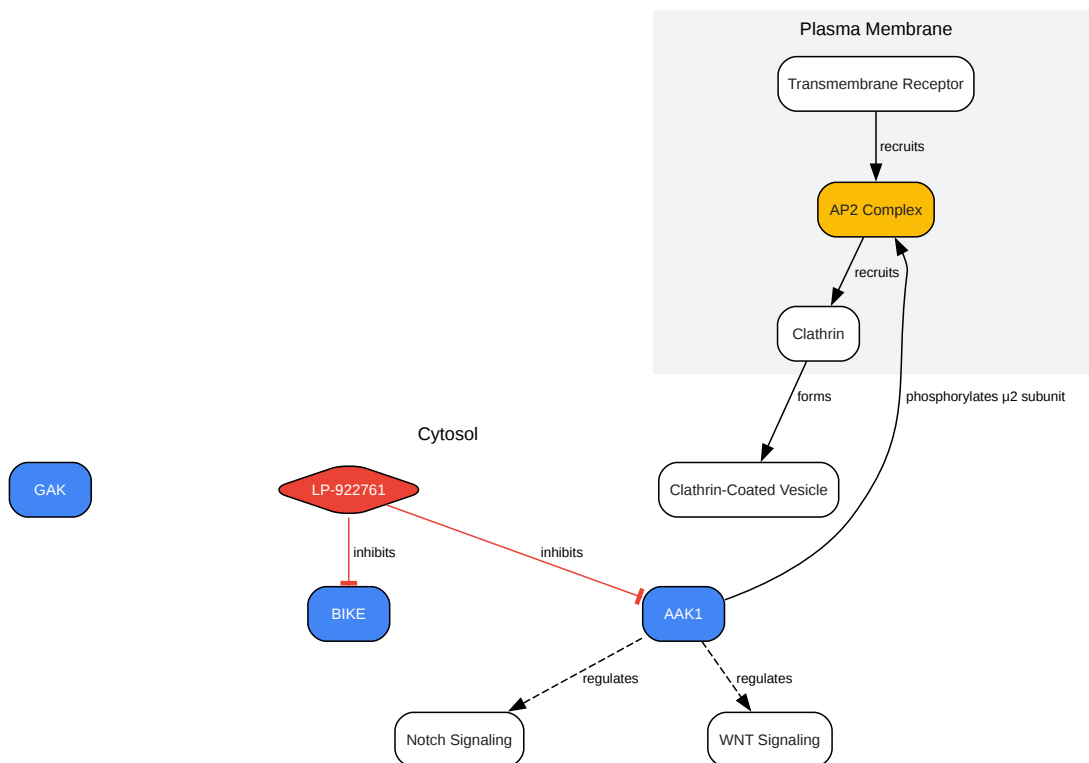
The following table summarizes the known inhibitory activities of **LP-922761** against its primary target and related kinases. It is important to note that this data is not derived from a

comprehensive kinome-wide screen but from targeted assays.

Kinase Target	Kinase Family	LP-922761 IC50 (nM)	Reference Compound/Alternative	IC50 (nM)
AAK1	NAK	4.8 (enzymatic)	LP-935509	3.3 (enzymatic)
7.6 (cellular)	2.8 (cellular)			
BIKE	NAK	24	LP-935509	14
GAK	NAK	No Significant Activity	LP-935509	320

Signaling Pathways

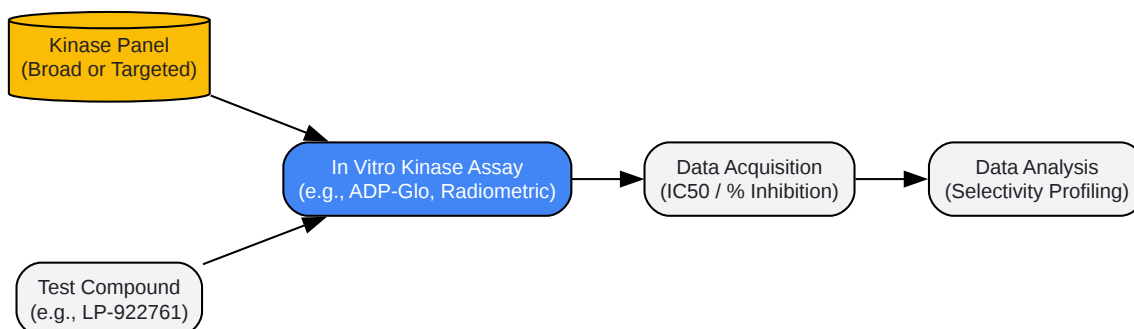
To visualize the context in which **LP-922761** acts, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.



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AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental Workflow



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Workflow for Kinase Cross-Reactivity Profiling.

Experimental Protocols

While the precise, detailed protocols used for generating the **LP-922761** data are not publicly available, this section outlines a general methodology for conducting in vitro kinase assays to determine inhibitor potency and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of protein kinases.

Materials:

- Recombinant human kinases
- Specific peptide substrates for each kinase
- Test compound (e.g., **LP-922761**) dissolved in DMSO

- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP [γ -³²P])
- Microplates (e.g., 384-well)
- Plate reader or scintillation counter

General Procedure (Biochemical Kinase Assay):

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO to create a range of concentrations.
- **Assay Plate Preparation:** The kinase, its specific substrate, and the assay buffer are added to the wells of a microplate.
- **Compound Addition:** The serially diluted test compound is added to the assay plate. Control wells containing DMSO without the compound are included.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the K_m value for each specific kinase to ensure competitive binding can be accurately measured.
- **Incubation:** The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- **Termination and Detection:** The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.
 - For ADP-Glo™ like assays: A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
 - For radiometric assays: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is measured using a scintillation counter.

- **Data Analysis:** The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the control wells. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

LP-922761 is a potent and selective inhibitor of AAK1. The available data indicates a favorable selectivity profile with limited cross-reactivity against the related kinase BIKE and no significant inhibition of GAK. The lack of activity at several non-kinase receptors further underscores its specificity. However, to fully characterize its off-target profile, a comprehensive kinome-wide screening would be necessary. The experimental workflow and protocols provided in this guide offer a foundational understanding of how such cross-reactivity studies are conducted, enabling researchers to critically evaluate and compare the selectivity of novel kinase inhibitors.

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References

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